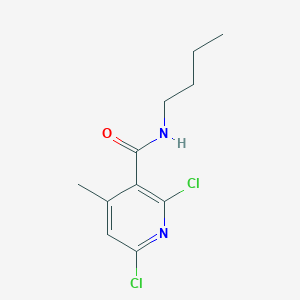

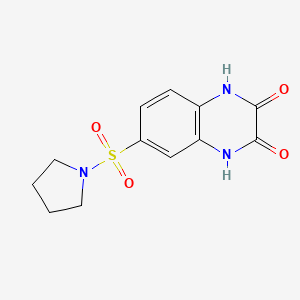

![molecular formula C16H15ClN4OS B4622759 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives, including those related to the compound , often involves reacting specific precursors such as chloro-substituted pyrazoles with thiourea or similar sulfur-containing nucleophiles. These syntheses result in a variety of derivatives with potential biological activities, demonstrating the versatility of thiourea compounds in chemical synthesis and their relevance in creating biologically active molecules (Xie Xian-ye, 2007).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-substituted phenyl thioureas, is characterized using techniques such as single-crystal X-ray diffraction, NMR, IR spectroscopy, and elemental analysis. These techniques provide detailed information on the molecular configuration, bond lengths, angles, and overall geometry, contributing to a deeper understanding of the relationship between structure and activity or properties of these compounds (Xiao‐Hong Zhang et al., 2011).

Chemical Reactions and Properties

Thiourea derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include cycloadditions, rearrangements, and interactions with other functional groups, leading to a wide range of products with diverse structures and activities. The study of these reactions is crucial for exploring the chemical space around thiourea derivatives and for the development of novel compounds with desired properties (I. V. Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of thiourea derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of substituents such as chloro or furylmethyl groups can affect these properties, which in turn impacts the compound's usability in various applications. Understanding these physical properties is essential for the practical use of these compounds, including formulation and application in different contexts (M. Yusof et al., 2010).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and the ability to form hydrogen bonds, are critical for their biological activity and interactions with biological targets. The detailed study of these properties helps in the design and optimization of thiourea-based compounds for specific applications, leveraging their unique chemical features for desired outcomes (B. Kariuki et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Research has demonstrated the synthesis of novel pyrazole acyl thiourea derivatives, including structures similar to N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea. These compounds are synthesized through a multi-step process involving cyclization, formylation, oxidation, and acylation. Some synthesized compounds have shown promising antifungal activities against various pathogens and anti-TMV (Tobacco Mosaic Virus) activity, highlighting their potential in agricultural and medicinal applications (Jian Wu et al., 2012).

Anticancer Properties

Further research into pyrazole thiourea derivatives has investigated their apoptotic effects on cancer cell lines. Specific compounds within this category have been found to induce apoptosis in human cancer cells, with notable increases in the expression of tumor necrosis factor receptors and a decrease in apoptosis inhibitory proteins. This suggests a potential for these compounds in the development of new anticancer drugs (G. Nițulescu et al., 2015).

Antimicrobial Activity

The synthesis of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has also been explored, with compounds exhibiting variable antibacterial and antifungal activities against several strains of bacteria and fungi. This diversity in bioactivity underscores the potential of these compounds as leads for developing new antimicrobial agents (H. B'Bhatt & S. Sharma, 2017).

Chemical Synthesis and Mechanism

Research has also focused on the chemical synthesis mechanisms, including unexpected reactions and crystal structures of thiourea derivatives. These studies provide valuable insights into the chemical properties and synthesis pathways of compounds like N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea, contributing to the broader understanding of their reactivity and potential applications in various fields (I. V. Ledenyova et al., 2018).

Propiedades

IUPAC Name |

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4OS/c17-13-8-19-21(11-13)10-12-3-1-4-14(7-12)20-16(23)18-9-15-5-2-6-22-15/h1-8,11H,9-10H2,(H2,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAVGUACSMXXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)CN3C=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-(furan-2-ylmethyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)

![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)

![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)